![molecular formula C9H21ClO3SSi B2855497 2-[(Tert-butyldimethylsilyl)oxy]propane-1-sulfonyl chloride CAS No. 1643683-01-5](/img/structure/B2855497.png)

2-[(Tert-butyldimethylsilyl)oxy]propane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

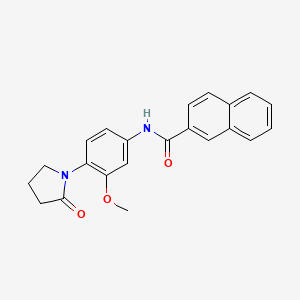

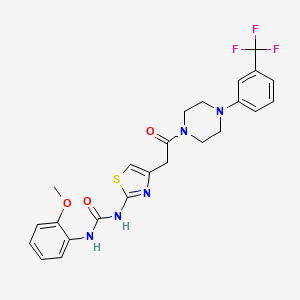

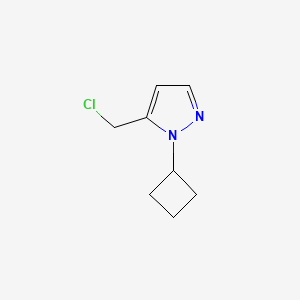

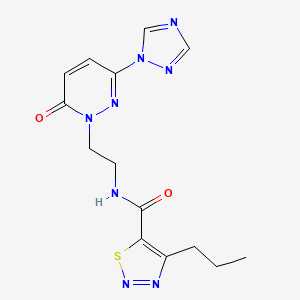

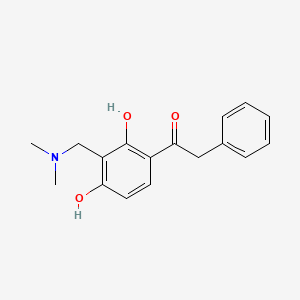

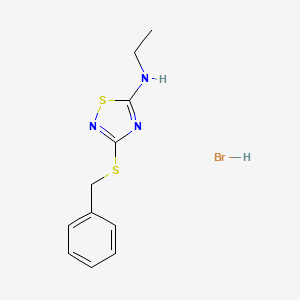

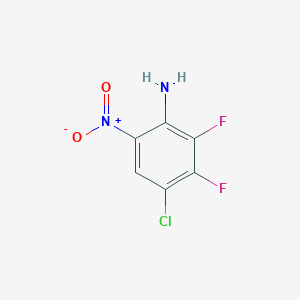

“2-[(Tert-butyldimethylsilyl)oxy]propane-1-sulfonyl chloride” is a chemical compound with the molecular formula C9H21ClO3SSi and a molecular weight of 272.86 . It is used for research purposes .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of tert-butyldimethylsilyl chloride with alcohols in the presence of a base . The resultant alkoxide can be trapped as an ester or allowed to experience a silyl shift to produce a highly functionalized ketone .Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group is hydrolytically stable and holds promise for applications in organic synthesis . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .Mechanism of Action

Target of Action

It’s known that this compound is used as an intermediate in organic synthesis and pharmaceutical synthesis .

Mode of Action

It’s known that this compound can react with various functional groups in organic compounds during synthesis processes .

Biochemical Pathways

It’s known that this compound plays a role in the synthesis of various organic and pharmaceutical compounds .

Pharmacokinetics

As a synthetic intermediate, it’s likely that this compound is transformed into other compounds during the synthesis process .

Result of Action

It’s known that this compound is used in the synthesis of various organic and pharmaceutical compounds .

Action Environment

It’s known that this compound is sensitive to moisture and heat .

Biochemical Analysis

Biochemical Properties

The compound is known to react with alcohols in the presence of base to give tert-butyldimethylsilyl ethers . These silyl ethers hydrolyze much more slowly than the trimethylsilyl ethers . It also can silylate terminal alkynes

Molecular Mechanism

The molecular mechanism of action of 2-[(Tert-butyldimethylsilyl)oxy]propane-1-sulfonyl chloride involves its reaction with alcohols to form silyl ethers . This reaction is facilitated by the presence of a base . The silyl ethers formed are more stable and hydrolyze more slowly than trimethylsilyl ethers .

Temporal Effects in Laboratory Settings

It is known that the silyl ethers formed from its reaction with alcohols hydrolyze more slowly than trimethylsilyl ethers .

properties

IUPAC Name |

2-[tert-butyl(dimethyl)silyl]oxypropane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21ClO3SSi/c1-8(7-14(10,11)12)13-15(5,6)9(2,3)4/h8H,7H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYKJUGOFLKESJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)Cl)O[Si](C)(C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClO3SSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.87 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole](/img/structure/B2855426.png)

![2-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2855428.png)

![(benzo[3,4-d]1,3-dioxolan-5-ylamino)-N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)formamide](/img/structure/B2855431.png)